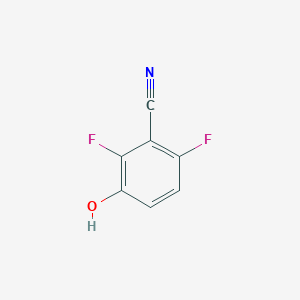

2,6-Difluoro-3-hydroxybenzonitrile

Overview

Description

2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO . It has a molecular weight of 155.10 . It is derived from benzonitrile and is characterized by the presence of a hydroxy group and two fluorine atoms attached to the benzene ring.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H . This indicates that the compound has a benzene ring with a hydroxy group and a nitrile group attached to it, along with two fluorine atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications

Synthesis and Polymer Applications

2,6-Difluoro-3-hydroxybenzonitrile plays a role in the synthesis of multicyclic poly(benzonitrile ethers), particularly in combination with 1,1,1-tris(4-hydroxyphenyl)ethane. These polyethers, formed under specific stoichiometric conditions, exhibit varying solubilities and structures, ranging from tree-shaped to cyclic polyethers, and are of interest in materials science (Kricheldorf et al., 2005).

Hydrolysis and Reaction Kinetics

The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied, offering insights into green preparation methods for 2,6-difluorobenzamide, an important organic reaction intermediate. This research presents a non-catalytic approach, providing essential data for environmentally friendly production methods (Ren Haoming, 2011).

Spectroscopic Analysis

This compound has been analyzed using microwave spectroscopy. This analysis provided detailed information on its molecular structure, including rotational and centrifugal distortion constants, which are crucial for understanding its chemical properties and interactions (Sharma & Doraiswamy, 1996).

Nucleophilic Reactions

The compound has been used as a substrate to study carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research contributes to understanding the charge control character of such reactions and the influence of different structural factors on the outcome (Guedira & Beugelmans, 1992).

Biochemical and Environmental Studies

While not directly focused on this compound, studies have been conducted on similar compounds like 2,6-dichlorobenzonitrile, exploring their metabolism in animals and their potential as uncouplers of oxidative phosphorylation. Such research can provide indirect insights into the biochemical behavior and environmental impact of related compounds (Wit & van Genderen, 1966).

Safety and Hazards

The safety information for 2,6-Difluoro-3-hydroxybenzonitrile indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFQTXFMBOXKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)